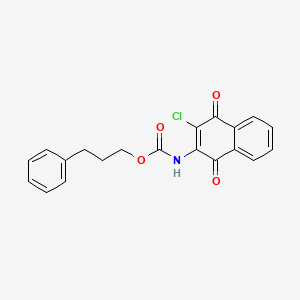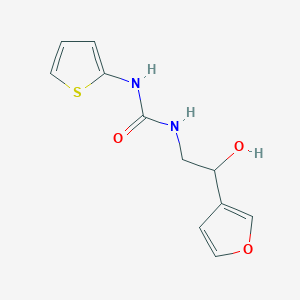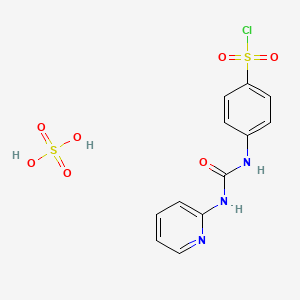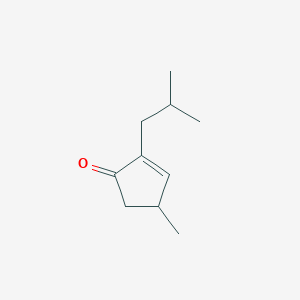
3-phenylpropyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-phenylpropyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate” is a chemical compound with the molecular formula C20H16ClNO41. It is not intended for human or veterinary use and is typically used for research purposes1.
Molecular Structure Analysis
The molecular weight of this compound is 369.81. Unfortunately, I couldn’t find any detailed information on the molecular structure of this compound.
Physical And Chemical Properties Analysis
Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results. For more specific information, you may need to refer to material safety data sheets (MSDS) or other technical documents provided by the manufacturer or supplier.Please note that this is a high-level analysis based on the limited information available. For a comprehensive analysis, you may need to consult a chemist or a relevant expert in the field. If you have access to scientific databases or journals, they might have more detailed and specific information.
Scientific Research Applications
Sprout Inhibition in Potatoes
3-phenylpropyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate has been explored in the context of sprout inhibition in potatoes. Heinze, Marth, and Craft (1955) found that related compounds, including 3-chloro-isopropyl-N-phenyl carbamate, were highly effective in preventing sprout growth in stored potatoes compared to other chemicals like isopropyl-N-phenyl carbamate and methyl ester of naphthaleneacetic acid (Heinze, Marth, & Craft, 1955).
Antibacterial and Antifungal Activities
The compound has shown potential in the realm of microbiology, particularly in antibacterial and antifungal applications. For instance, Voskienė et al. (2012) synthesized derivatives of this compound and found them to demonstrate significant antibacterial and antifungal activities, notably against Candida tenuis and Aspergillus niger (Voskienė et al., 2012).
Molecular Docking and Antibacterial Evaluation
Ravichandiran et al. (2015) conducted a study involving molecular docking and antibacterial evaluation of naphthalene-1,4-dione derivatives. This research highlighted the potential of these compounds in binding with bacterial protein receptors, indicating their utility in developing new antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Chemical Synthesis and Properties
Agarwal and Mital (1976) explored the chemical synthesis aspects of this compound, particularly its reaction with aromatic amines and the formation of angular heterocyclic compounds. This research provides insight into the versatile chemical properties and potential applications of this compound in organic synthesis (Agarwal & Mital, 1976).
properties
IUPAC Name |
3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c21-16-17(19(24)15-11-5-4-10-14(15)18(16)23)22-20(25)26-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYULXVYRAYZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenylpropyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile](/img/structure/B2449136.png)
![N-cyclopentyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2449139.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2449141.png)
![1-[(3-chlorophenyl)methyl]-N-(1-cyanocyclopropyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2449142.png)


![4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol](/img/structure/B2449146.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2449148.png)
![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2449149.png)
![ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2449154.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2449155.png)
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2449156.png)
![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2449157.png)